molecular formula C36H64N10O13S3 B12363680 CSTSMLKAC (disulfide)

CSTSMLKAC (disulfide)

Cat. No.: B12363680
M. Wt: 941.2 g/mol
InChI Key: WPNRMGBBCPHBJC-QJRNWJQSSA-N
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Description

CSTSMLKAC (disulfide) is a cyclic peptide composed of nine amino acids: cysteine, serine, threonine, serine, methionine, leucine, lysine, alanine, and cysteine. The compound forms a disulfide bridge between the first and ninth cysteine residues, creating a stable cyclic structure. This peptide is known for its ability to home to cardiomyocytes in ischemic myocardium, making it a valuable tool in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSTSMLKAC (disulfide) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the linear peptide, the disulfide bridge is formed through the oxidation of the cysteine residues. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CSTSMLKAC (disulfide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CSTSMLKAC (disulfide) primarily undergoes oxidation and reduction reactions due to the presence of the disulfide bridge. The disulfide bond can be reduced to form two free thiol groups, which can further participate in various chemical reactions .

Common Reagents and Conditions

Major Products

The major products of these reactions are the reduced form of the peptide with free thiol groups and the oxidized form with the disulfide bridge intact .

Scientific Research Applications

Targeted Delivery in Ischemic Myocardium

Overview
CSTSMLKAC, also known as a cardiac homing peptide, has been identified as a promising tool for targeting ischemic heart tissue. Its unique sequence allows it to selectively bind to ischemic myocardium, facilitating the delivery of therapeutic agents directly to damaged areas.

Case Study
In a study involving a rat model of ischemia-reperfusion injury, researchers utilized phage display techniques to identify CSTSMLKAC as a peptide that preferentially binds to ischemic heart tissue compared to healthy tissues. The peptide was conjugated with a fusion protein (Sumo-mCherry) and administered intravenously. Results showed a significant increase in the homing efficiency of the fusion protein to the ischemic left ventricle, demonstrating its potential for targeted drug delivery in cardiac therapies .

Quantitative Analysis of Targeting Efficiency

Data Table: Targeting Efficiency of CSTSMLKAC

Study ReferenceModel UsedTarget TissueBinding AffinityMethodology
Rat ModelIschemic MyocardiumHighIn vivo phage display
Mouse ModelIschemic HeartSignificantELISA for biodistribution
B16F10 Melanoma CellsTumor CellsModerateFluorescence correlation

This table summarizes various studies that quantitatively assess the targeting efficiency of CSTSMLKAC in different models and tissues.

Potential in Cancer Therapy

Emerging Applications
Recent research indicates that CSTSMLKAC may also have applications beyond cardiac therapies, including cancer treatment. Its ability to target specific tissues could be leveraged for delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic side effects and enhancing treatment efficacy.

Future Directions and Research Opportunities

Innovative Therapeutics
Ongoing investigations are focusing on optimizing the use of CSTSMLKAC in combination with various therapeutic agents, including gene delivery systems and nanocarriers. The goal is to enhance the specificity and effectiveness of treatments for both ischemic heart diseases and cancer.

Mechanism of Action

CSTSMLKAC (disulfide) exerts its effects by homing to cardiomyocytes in the ischemic myocardium. The cyclic structure and specific amino acid sequence allow it to bind selectively to the target cells. This targeting mechanism involves interactions with specific receptors or proteins on the surface of cardiomyocytes, facilitating the delivery of therapeutic agents to the affected tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CSTSMLKAC (disulfide) is unique due to its specific sequence and disulfide bridge, which confer stability and high affinity for cardiomyocytes in ischemic myocardium. This makes it particularly effective for targeted drug delivery and therapeutic applications in cardiovascular research .

Properties

Molecular Formula

C36H64N10O13S3

Molecular Weight

941.2 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

WPNRMGBBCPHBJC-QJRNWJQSSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O

Canonical SMILES

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O

Origin of Product

United States

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